The compound "1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde" is a derivative of the pyrrole class, which is known for its significance in various chemical reactions and applications. Pyrrole derivatives are often used as building blocks in organic synthesis and have been studied for their potential in different fields such as corrosion inhibition, pharmaceuticals, and materials science.
The study of IPM provides insights into the potential application of pyrrole derivatives in corrosion inhibition. The compound's ability to adsorb onto metal surfaces and form a protective layer can be extrapolated to similar structures like "1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde"1. This suggests that such compounds could be used to protect metals from corrosive environments, particularly in acidic conditions.
Pyrrole derivatives are also versatile reagents in organic synthesis. For example, the reaction of 2-chlorocyclohepta[b]pyrrole-3-carbaldehyde with o-phenylenediamine leads to the formation of benzimidazole and benzodiazepine derivatives2. Similarly, the reactivity of 3-chloro-2-phenyl-isoindole-1-carbaldehyde under Vilsmeier–Hack conditions demonstrates the potential of pyrrole derivatives to undergo transformations leading to a variety of useful compounds3.
The synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) derivatives showcases the anion binding properties of pyrrole-based receptors4. These receptors can be electronically switched to stabilize conformations with high affinity for specific anions, indicating their potential use in sensing or separation technologies4.
Pyrrole derivatives have been used as selective reagents for the extraction and spectrophotometric determination of metal ions. For instance, pyridine-2-carbaldehyde 2-hydroxybenzoylhydrazone has been employed for the determination of iron(II) in various samples5. This highlights the potential application of "1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde" in analytical chemistry for the detection and quantification of metal ions.
The gold-catalyzed cycloisomerization of prop-2-yn-1-ols to 1H-indole-2-carbaldehydes demonstrates the role of pyrrole derivatives in catalytic processes6. The mechanism involves activation of the alkyne moiety by the gold catalyst, followed by a series of transformations leading to the desired product6. This suggests that pyrrole derivatives could be used as intermediates or ligands in catalytic reactions.
In pharmaceutical chemistry, the synthesis of novel pyrazole-4-carbaldehydes, which are structurally related to pyrrole derivatives, indicates the potential of these compounds in drug development7. The Vilsmeier-Haack reagent is often used to introduce aldehyde groups, which are key functional groups in the synthesis of pharmacologically active molecules7.
The synthesis of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods:
Common Synthetic Route:
Industrial Production:
The molecular structure of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde can be described in detail:
C1=CC=C(C(=C1)N2C=CC=C2C=O)Cl
1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde participates in several notable chemical reactions:
Oxidation:
Reduction:
Substitution Reactions:
Condensation Reactions:
The mechanism of action for 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde involves several pathways depending on the specific reaction context:
Aldehyde Reactivity:
Chloro Group Participation:
The physical and chemical properties of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde include:
These properties play a significant role in determining its behavior during synthesis and application processes.
1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemical Research:
Biological Studies:
Material Science:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2